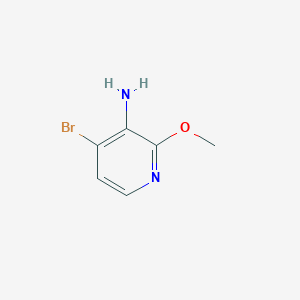

4-Bromo-2-methoxypyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

4-bromo-2-methoxypyridin-3-amine |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3 |

InChI Key |

GGXJWMZFJZXSMN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Methoxypyridin 3 Amine

De Novo Synthetic Routes to the 2-Methoxypyridine (B126380) Core

De novo synthesis offers the advantage of building the pyridine (B92270) ring with the desired substitution pattern from acyclic precursors. This approach allows for significant structural diversity.

Approaches Involving Directed Ortho Metalation (DoM)

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a lithiated intermediate that can then react with an electrophile. wikipedia.org

In the context of synthesizing substituted 2-methoxypyridines, the methoxy (B1213986) group itself can serve as a DMG. The synthesis often begins with a commercially available or easily prepared methoxypyridine derivative. For instance, the lithiation of 4-methoxypyridine (B45360) at the C-3 position can be achieved using reagents like mesityllithium (B1247292) or phenyllithium (B1222949) in an appropriate solvent such as THF. arkat-usa.org Subsequent reaction with an electrophile introduces a substituent at the 3-position. While this illustrates the principle, the direct application to form the 3-amino group in one step is less common. More intricate multi-step sequences are often required.

A notable example involves the use of a superbase, such as BuLi−LiDMAE (LiDMAE = Me₂N(CH₂)₂OLi), which has been shown to promote the α-metalation of 2-methoxypyridine. acs.org This method can be advantageous over traditional organolithium reagents or lithium dialkylamides, which might otherwise lead to nucleophilic addition. acs.org The resulting lithiated species can then be trapped with a suitable electrophile.

The regioselectivity of DoM is a key advantage, allowing for the precise installation of substituents. The choice of base and reaction conditions is crucial to control the outcome, as demonstrated in studies on the lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides. researchgate.net These studies suggest a mechanism involving pre-complexation of the lithium base near the H-6 proton, leading to a 3,6-dilithio pyridine intermediate, which highlights the complexity and tunability of these reactions. researchgate.net

Construction of Pyridine Ring with Pre-installed Substituents

An alternative to functionalizing a pre-formed pyridine ring is to construct the ring itself from acyclic precursors that already contain the desired substituents or their synthetic equivalents. A variety of methods exist for pyridine ring synthesis, often involving condensation or cycloaddition reactions. nih.govorganic-chemistry.org

One common approach is the Hantzsch pyridine synthesis, which involves the condensation of two equivalents of a β-dicarbonyl compound, an aldehyde, and ammonia, followed by oxidation of the initially formed dihydropyridine. mdpi.com While versatile, this method is most effective for specific substitution patterns.

More modern methods offer greater flexibility. For example, a modular approach developed by Liebeskind and coworkers involves a cascade reaction of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, catalyzed by copper. organic-chemistry.org This process generates a 3-azatriene intermediate, which undergoes electrocyclization and subsequent air oxidation to yield highly substituted pyridines. nih.govorganic-chemistry.org This method is notable for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Other innovative strategies include domino reactions, such as the silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides, which provides a single-operation route to fully substituted pyridines. rsc.org Additionally, multicomponent reactions, like the aza-Wittig/Diels-Alder sequence, offer rapid access to diverse pyridine structures. nih.gov These methods, while powerful, would require careful selection of starting materials to incorporate the specific 2-methoxy, 3-amino, and 4-bromo functionalities of the target molecule.

Functional Group Interconversion and Derivatization

This strategy involves starting with a pre-existing pyridine ring and introducing or modifying the required functional groups in a stepwise manner. This is often a more direct and practical approach for the synthesis of 4-Bromo-2-methoxypyridin-3-amine.

Regioselective Bromination of 2-Methoxypyridin-3-amine (B1301888) Precursors

The introduction of a bromine atom at the C-4 position of a 2-methoxypyridin-3-amine precursor is a critical step. The regioselectivity of this bromination is paramount. The amino group at C-3 and the methoxy group at C-2 are both activating, ortho-, para-directing groups, which can complicate the selective bromination at C-4.

One effective method for the regioselective bromination of aromatic amines is the use of N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane. This reaction can proceed at room temperature to afford the desired 3-bromo-2-methoxypyridin-4-amine. chemicalbook.com Another approach utilizes a combination of cupric bromide and Oxone®, which serves as a mild and effective system for the bromination of aromatic amines with high regioselectivity and functional group tolerance. rsc.org The reaction conditions can be controlled to yield mono- or multi-brominated products. rsc.orgresearchgate.net

The regioselective bromination of fused heterocyclic N-oxides has also been explored, employing tosic anhydride (B1165640) as an activator and a bromide source, which can offer excellent regioselectivity. nih.gov While not directly applied to the target molecule, the principles could be adapted.

| Reagent/System | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | Dichloromethane, 25°C | Regioselective bromination at C-3 of 2-methoxypyridin-4-amine chemicalbook.com |

| CuBr₂/Oxone® | - | Facile and mild bromination of aromatic amines with high regioselectivity rsc.org |

Introduction of the Methoxy Moiety via Nucleophilic Aromatic Substitution

The methoxy group at the C-2 position is often introduced via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This typically involves the displacement of a good leaving group, such as a halide, by a methoxide (B1231860) source. Pyridine rings are particularly susceptible to nucleophilic attack at the ortho and para positions relative to the ring nitrogen. wikipedia.orgyoutube.com

A common precursor for this transformation is a dihalopyridine derivative. For example, the reaction of 2,6-dibromopyridin-3-amine with sodium methoxide in a solvent like 1,4-dioxane (B91453) at elevated temperatures can selectively replace one of the bromine atoms with a methoxy group to yield 6-bromo-2-methoxypyridin-3-amine. nih.gov The choice of solvent and temperature is critical for achieving the desired selectivity and yield.

This SNAr reaction is a cornerstone in the synthesis of many methoxypyridine derivatives. nih.govinnospk.com The reactivity of the halo-substituent is influenced by its position on the pyridine ring and the presence of other electron-withdrawing or -donating groups. chemistrysteps.com

| Starting Material | Reagent | Conditions | Product |

| 2,6-Dibromopyridin-3-amine | Sodium methoxide | 1,4-Dioxane, 100°C | 6-Bromo-2-methoxypyridin-3-amine nih.gov |

| 2-Amino-3-nitro-6-chloropyridine | Sodium methoxide | Methanol (B129727), 25-30°C | 2-Amino-3-nitro-6-methoxypyridine google.com |

Formation of the Amino Group (e.g., Reduction of Nitro Precursors)

The amino group at the C-3 position is frequently introduced by the reduction of a corresponding nitro group. The nitration of a pyridine ring, followed by reduction, is a well-established synthetic sequence.

The reduction of a nitropyridine precursor can be achieved using various reducing agents. A classic and effective method is the use of a metal in an acidic medium, such as iron in acetic acid or hydrochloric acid. semanticscholar.orgresearchgate.net For instance, the reduction of 4-nitropyridine-N-oxide with iron and mineral acids has been shown to produce 4-aminopyridine (B3432731) in good yields. semanticscholar.org Similarly, the reduction of 2-amino-3-nitro-6-methoxypyridine can be carried out using a metal reducing agent like tin, zinc, or stannous chloride in the presence of hydrochloric acid to yield 2,3-diamino-6-methoxypyridine. google.com

Electrochemical reduction offers an alternative, potentially greener, method for the conversion of nitropyridines to aminopyridines in an acidic solution. google.com Another approach involves the transformation of aryl azides, which can be prepared from anilines, into 2-aminopyridines using blue light and oxygen. bohrium.comresearchgate.net

| Nitro Precursor | Reducing Agent/Method | Conditions | Amino Product |

| 4-Nitropyridine-N-oxide | Iron, Hydrochloric or Sulfuric Acid | Aqueous | 4-Aminopyridine semanticscholar.org |

| 2-Amino-3-nitro-6-methoxypyridine | Stannous chloride dihydrate, HCl | 35-40°C | 2,3-Diamino-6-methoxypyridine google.com |

| 3-Nitropyridines | Electrochemical reduction | Acidic solution | 3-Aminopyridines google.com |

Optimization of Synthetic Reaction Conditions and Green Chemistry Aspects

The optimization of a synthetic route is a critical step in the development of a viable chemical process. This involves a systematic investigation of various reaction parameters to maximize yield and minimize impurities, while also considering principles of green chemistry, such as the use of less hazardous reagents and solvents, and improving energy efficiency.

The choice of catalyst and solvent can profoundly impact the outcome of a chemical reaction, influencing reaction rates, selectivity, and product yields. In the context of synthesizing substituted pyridines, particularly through cross-coupling or halogenation reactions, the catalyst and solvent system are of paramount importance.

For a hypothetical bromination of 2-methoxypyridin-3-amine to yield the target compound, various brominating agents and catalysts could be employed. N-Bromosuccinimide (NBS) is a common and relatively safe source of electrophilic bromine. The reaction could be catalyzed by a Lewis acid or a Brønsted acid to enhance the electrophilicity of the bromine.

The solvent system must be chosen to ensure the solubility of the reactants and reagents while also influencing the reaction pathway. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN) are often used for such reactions. The optimization process would involve screening a variety of catalysts and solvents to identify the optimal combination.

Below is a hypothetical data table illustrating the potential effects of different catalyst and solvent systems on the yield of this compound from 2-methoxypyridin-3-amine.

Table 1: Hypothetical Optimization of Catalyst and Solvent for the Bromination of 2-methoxypyridin-3-amine

| Entry | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NBS | None | CH2Cl2 | 25 | 12 | 45 |

| 2 | NBS | Acetic Acid | CH2Cl2 | 25 | 8 | 60 |

| 3 | NBS | FeCl3 | CH2Cl2 | 25 | 6 | 75 |

| 4 | NBS | FeCl3 | Acetonitrile | 50 | 4 | 85 |

| 5 | NBS | FeCl3 | DMF | 50 | 4 | 82 |

| 6 | Br2 | None | Acetic Acid | 25 | 10 | 55 |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.neteurekaselect.comresearchgate.net The use of microwave irradiation can be particularly advantageous for the synthesis of heterocyclic compounds like pyridines. researchgate.neteurekaselect.comresearchgate.net

In the proposed synthesis of this compound, microwave heating could be applied to the bromination step. The rapid and uniform heating provided by microwaves can enhance the reaction rate and potentially improve the regioselectivity of the bromination. researchgate.net Microwave-assisted protocols are also well-suited for high-throughput screening of reaction conditions, allowing for rapid optimization of parameters such as temperature, reaction time, and reagent stoichiometry. researchgate.net

A comparative study between conventional heating and microwave-assisted synthesis for the hypothetical bromination reaction is presented in the table below.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for the Hypothetical Bromination of 2-methoxypyridin-3-amine

| Entry | Heating Method | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Conventional (Oil Bath) | Acetonitrile | 80 | 4 h | 85 |

| 2 | Microwave Irradiation | Acetonitrile | 100 | 15 min | 92 |

| 3 | Conventional (Oil Bath) | DMF | 80 | 4 h | 82 |

| 4 | Microwave Irradiation | DMF | 120 | 10 min | 90 |

Continuous flow chemistry offers numerous advantages over traditional batch processing, particularly for the scalable and safe synthesis of chemical compounds. zendy.ioorganic-chemistry.orgnih.gov In a continuous flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. zendy.ioorganic-chemistry.orgnih.gov This level of control often leads to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. zendy.ioorganic-chemistry.org

The synthesis of this compound could be adapted to a continuous flow process. For example, a solution of the starting material and the brominating agent could be separately pumped and mixed at a T-junction before entering a heated reactor coil. The product stream would then be collected continuously. This approach would allow for the safe handling of reagents and the rapid production of the target compound on a larger scale.

The parameters for a hypothetical continuous flow synthesis are outlined in the table below.

Table 3: Hypothetical Parameters for a Continuous Flow Synthesis of this compound

| Parameter | Value |

|---|---|

| Reactor Type | Packed-bed or coil reactor |

| Reagent 1 | 2-methoxypyridin-3-amine in Acetonitrile |

| Reagent 2 | NBS in Acetonitrile |

| Catalyst | Immobilized FeCl3 in packed-bed |

| Flow Rate | 0.5 - 2.0 mL/min |

| Reactor Temperature | 60 - 120 °C |

| Residence Time | 5 - 30 min |

| Pressure | 1 - 10 bar |

| Expected Throughput | 0.5 - 2.0 g/h |

Reactivity and Mechanistic Investigations of 4 Bromo 2 Methoxypyridin 3 Amine

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the pyridine (B92270) ring is a good leaving group, enabling its displacement by a range of nucleophiles. These reactions are fundamental in modifying the pyridine core and introducing diverse functionalities.

Displacement by Carbon Nucleophiles (e.g., Organometallic Reagents)

The substitution of the bromine atom in 4-Bromo-2-methoxypyridin-3-amine by carbon nucleophiles, such as organometallic reagents like Grignard reagents or organolithium compounds, represents a powerful method for the formation of carbon-carbon bonds. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of related bromopyridines suggests that such transformations are feasible. For instance, studies on other bromopyridine isomers have shown successful coupling with Grignard reagents, often promoted by catalysts or specific reaction conditions. These reactions typically proceed via a nucleophilic aromatic substitution mechanism or through pathways involving radical intermediates, especially when promoted by light or transition metals.

Displacement by Heteroatom Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The displacement of the bromine atom by heteroatom nucleophiles is a more commonly documented transformation for bromopyridines. This class of reactions allows for the introduction of nitrogen, sulfur, or oxygen-based functional groups.

Amines: The reaction with amines can lead to the formation of diaminopyridine derivatives. These reactions can occur under thermal conditions or be catalyzed by copper or palladium complexes, falling under the category of Buchwald-Hartwig amination, which will be discussed in a later section. Direct nucleophilic aromatic substitution with amines is also possible, particularly if the pyridine ring is further activated.

Thiols: Thiolates are effective nucleophiles for the displacement of bromide from aryl halides. The reaction of this compound with thiols would be expected to yield the corresponding thioether derivatives. These reactions are often carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can displace the bromine atom to form the corresponding alkoxy pyridine. These reactions are typically performed in the corresponding alcohol as the solvent.

While detailed research findings for these specific nucleophilic substitutions on this compound are sparse, the general reactivity of bromopyridines supports the feasibility of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide. mdpi.com This reaction is widely used to form biaryl structures. For this compound, a Suzuki-Miyaura coupling would involve its reaction with a suitable boronic acid or ester in the presence of a palladium catalyst and a base.

While specific studies on this compound are not readily found, extensive research on other bromopyridine derivatives demonstrates the utility of this reaction. For example, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been reported to proceed in moderate to good yields. mdpi.com The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent system like 1,4-dioxane (B91453) and water. mdpi.com

Table 1: Illustrative Suzuki-Miyaura Coupling of a Related Bromopyridine Derivative Reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 18 | 75 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 18 | 80 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 18 | 72 |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. smolecule.comgoogle.com This reaction is highly versatile and tolerates a wide range of functional groups. In the case of this compound, this reaction could be used to introduce a second amino group at the 4-position by coupling with a primary or secondary amine.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. mdpi.com Modern catalyst systems, often employing bulky electron-rich phosphine ligands, have enabled the coupling of a wide array of amines and aryl halides. smolecule.com For electron-rich substrates like this compound, careful optimization of reaction conditions would be necessary to achieve high yields and avoid side reactions. Research on the C,N-cross coupling of 3-halo-2-aminopyridines has shown that ligands such as RuPhos and BrettPhos in combination with a base like LiHMDS can be effective. nih.gov

Table 2: Representative Ligands for Buchwald-Hartwig Amination of Bromopyridines

| Ligand | Catalyst Precursor | Base | Typical Solvent |

| RuPhos | Pd₂(dba)₃ or Precatalyst | LiHMDS, NaOtBu | Toluene, Dioxane |

| BrettPhos | Pd₂(dba)₃ or Precatalyst | LiHMDS, K₂CO₃ | Toluene, THF |

| XPhos | [Pd(allyl)Cl]₂ | NaOtBu, Cs₂CO₃ | Toluene |

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, the bromine atom of this compound allows for its participation in a variety of other transition metal-catalyzed cross-coupling reactions. These reactions provide access to a diverse array of substituted pyridine derivatives.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes, using a palladium catalyst and a copper(I) co-catalyst. This would allow for the introduction of an alkynyl group at the 4-position of the pyridine ring.

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. This would enable the introduction of a vinyl-type substituent.

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. This is another powerful method for forming carbon-carbon bonds.

The applicability of these reactions to this compound is inferred from the extensive literature on the cross-coupling of other bromopyridines. The specific conditions for each of these reactions would require optimization, particularly concerning the choice of catalyst, ligands, base, and solvent, to achieve the desired products in good yields.

Reactivity of the Aminopyridine Moiety

The aminopyridine moiety in this compound is a key functional group that dictates a significant portion of its chemical behavior. The amino group can act as a nucleophile, participating in a variety of reactions, including electrophilic substitution and the formation of new heterocyclic rings.

The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to attack by electrophiles. This can lead to a range of N-functionalized products through reactions such as acylation, sulfonylation, and alkylation. While specific studies on this compound are not extensively documented, the reactivity can be inferred from the behavior of analogous aminopyridines.

Acylation: The reaction with acylating agents like acyl chlorides or anhydrides is expected to proceed readily to form the corresponding amides. These reactions typically occur in the presence of a base to neutralize the acid byproduct.

Sulfonylation: Similarly, sulfonylation with sulfonyl chlorides in the presence of a base would yield the corresponding sulfonamides. This reaction is a common method for the protection of amino groups or for the introduction of functionalities that can modulate the biological activity of the molecule.

Alkylation: Direct alkylation of the amino group can be more challenging to control due to the possibility of over-alkylation, leading to secondary and tertiary amines, and even quaternary pyridinium salts. The choice of alkylating agent and reaction conditions is crucial for achieving mono-alkylation.

Table 1: Representative Electrophilic Substitution Reactions on Aminopyridine Analogs

| Starting Material | Electrophile | Reagents and Conditions | Product | Reference |

| 2-Aminopyridine | Tosyl chloride | Aqueous alkaline medium | N-(pyridin-2-yl)-4-methylbenzenesulfonamide | researchgate.net |

| 4-Aminopyridine (B3432731) | Acetic anhydride (B1165640) | Pyridine, reflux | N-(pyridin-4-yl)acetamide | chemicalbook.com |

| 2-Aminopyridine | 1,2-dibromoethane | Neat or in DMSO, 50 °C | N-substituted 2-aminopyridines | nih.gov |

The 3-amino-2-methoxypyridine scaffold of this compound is a valuable precursor for the synthesis of fused heterocyclic systems. The amino group, often in concert with the adjacent pyridine nitrogen, can participate in cyclocondensation reactions with bifunctional electrophiles to construct a variety of five- and six-membered rings. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.

Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines is a well-established transformation of 2-aminopyridines. While the target molecule is a 3-aminopyridine, analogous cyclization strategies can be envisioned. For instance, reaction with α-haloketones or related reagents could potentially lead to the formation of imidazo[4,5-b]pyridines.

Triazolopyridines: The construction of a triazole ring fused to the pyridine core can be achieved through various synthetic routes. One common approach involves the reaction of an aminopyridine with a reagent that can provide the remaining two nitrogen atoms of the triazole ring. For example, diazotization of the amino group followed by reaction with a suitable nitrogen nucleophile can lead to the formation of triazolopyridines.

Pyrazolopyridines: The synthesis of pyrazolo[3,4-b]pyridines can be achieved from 3-aminopyridines through condensation with 1,3-dicarbonyl compounds or their equivalents. The regioselectivity of such cyclizations would be influenced by the substitution pattern on the pyridine ring.

Table 2: Examples of Fused Heterocycle Synthesis from Aminopyridine Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-Aminopyridines | α-Haloketones | Imidazo[1,2-a]pyridines | researchgate.net |

| 3-Aminopyridines | 1,3-Diketones | Pyrazolo[3,4-b]pyridines | researchgate.net |

| 2-Amino-3-nitropyridine | Ketones, SnCl₂·2H₂O | Imidazo[4,5-b]pyridines | researchgate.net |

| 3-Aminopyridine | Glycerol, H₂SO₄, Nitrobenzene | 1,5-Naphthyridine | researchgate.net |

The specific substitution pattern of this compound will play a crucial role in directing the regiochemical outcome of these cyclization reactions. The electronic nature of the substituents will affect the nucleophilicity of both the exocyclic amino group and the endocyclic pyridine nitrogen, influencing which nitrogen atom initiates the cyclization process.

Investigating Rearrangement Reactions (e.g., Nitro Group Migration Analogs)

While there are no specific reports on rearrangement reactions of this compound, the reactivity of related haloaminopyridines suggests that such transformations are plausible under certain conditions. For instance, analogs of nitro group migrations, such as the Smiles rearrangement, could potentially occur with appropriately N-substituted derivatives.

Furthermore, reactions involving the generation of pyridyne intermediates from haloaminopyridines can lead to rearranged products. The regioselectivity of nucleophilic attack on such intermediates is influenced by the position and electronic nature of the substituents on the pyridine ring. Studies on substituted 3,4-pyridynes have shown that an electron-withdrawing substituent at the 5-position can direct nucleophilic addition to the C3 position nih.gov. This suggests that under conditions suitable for pyridyne formation, this compound could potentially lead to products with substitution at positions other than the original site of the bromine atom.

Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple reactive sites in this compound—the amino group, the pyridine ring with its methoxy (B1213986) and bromo substituents, and the potential for introducing chiral centers—makes chemo-, regio-, and stereoselective transformations a critical aspect of its chemistry.

Chemoselectivity: In reactions involving multiple functional groups, achieving selectivity for one site over another is a key challenge. For example, in reactions with electrophiles, competition between attack at the amino group and the pyridine nitrogen can occur. The reaction conditions, including the nature of the solvent and the electrophile, can be tuned to favor one outcome. Similarly, in metal-catalyzed cross-coupling reactions, selective reaction at the C-Br bond without affecting other parts of the molecule is desirable.

Regioselectivity: The regioselectivity of reactions involving the pyridine ring is heavily influenced by the directing effects of the existing substituents. The methoxy group at the 2-position and the amino group at the 3-position are both activating, electron-donating groups that would typically direct electrophilic substitution to the ortho and para positions. However, the pyridine nitrogen itself is deactivating towards electrophilic attack. The bromine at the 4-position further complicates the regiochemical outcome. In nucleophilic aromatic substitution reactions, the bromo group could be a leaving group, and the position of attack would be determined by the activating effect of the other substituents and the pyridine nitrogen. As mentioned earlier, in the context of pyridyne intermediates, the bromine at the 5-position of a 3,4-pyridyne directs nucleophilic attack to the C3 position nih.gov.

Stereoselectivity: While this compound itself is achiral, stereoselective transformations can be envisioned when it reacts with chiral reagents or catalysts, or when its derivatization leads to the formation of new stereocenters. For example, the formation of fused heterocyclic rings can generate new chiral centers, and the stereochemical outcome of such reactions can potentially be controlled using chiral auxiliaries or catalysts.

Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the availability of advanced computational methods that are frequently applied to substituted pyridine derivatives, this specific molecule has not been the subject of published research focusing on its electronic structure, reactivity, or spectroscopic properties.

Consequently, it is not possible to provide detailed, data-driven content for the requested sections on its computational and theoretical chemistry. Key areas of modern computational analysis, as outlined in the query, remain uninvestigated for this compound. These include:

Density Functional Theory (DFT) Investigations: There are no published studies on the geometry optimization, conformational landscape, frontier molecular orbitals (HOMO-LUMO), global reactivity descriptors, predicted spectroscopic parameters (NMR, Vibrational Frequencies), or intramolecular charge transfer via Natural Bond Orbital (NBO) analysis specifically for this compound.

Mechanistic Studies: The reaction pathways involving this compound have not been elucidated using quantum chemical methods in the available literature.

Tautomeric Equilibria and Hydrogen Bonding: Investigations into the potential tautomers and the nature of intramolecular hydrogen bonding of this compound are also absent from current scientific records.

Without dedicated scholarly research on this molecule, the creation of scientifically accurate data tables and detailed findings is precluded. The scientific community has yet to apply the powerful predictive tools of computational chemistry to understand the intrinsic properties of this compound.

Computational and Theoretical Chemistry of 4 Bromo 2 Methoxypyridin 3 Amine

Solvent Effects on Molecular Properties and Reactivity using Continuum and Explicit Models

The chemical behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational chemistry provides powerful tools to model these interactions through two primary approaches: continuum and explicit solvent models.

Continuum Models: These models approximate the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate properties such as solvation free energies. For 4-bromo-2-methoxypyridin-3-amine, a continuum model like the Polarizable Continuum Model (PCM) could be employed to understand how its stability and the energies of its frontier molecular orbitals (HOMO and LUMO) change in different solvents. This, in turn, provides insights into its reactivity in various solvent environments.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent models would be crucial for understanding how solvents like water or methanol (B129727) interact with the amine and methoxy (B1213986) groups, as well as the pyridine (B92270) nitrogen. These specific interactions can have a profound effect on the molecule's conformational preferences and its reactivity in nucleophilic or electrophilic substitution reactions.

Illustrative Data on Solvent Effects

The following table presents hypothetical data to illustrate the kind of results that would be obtained from a computational study on the solvent effects on this compound.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |

| Gas Phase | 1 | 0 | 2.5 |

| Dichloromethane | 8.93 | -8.2 | 3.1 |

| Acetonitrile (B52724) | 37.5 | -12.5 | 3.8 |

| Water | 78.4 | -15.8 | 4.2 |

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties or reactivity. For a compound like this compound, a QSPR study would aim to predict its reactivity based on calculated molecular descriptors.

The process would involve:

Descriptor Calculation: A wide range of molecular descriptors for this compound would be calculated using quantum chemical methods. These can be constitutional, topological, geometrical, or electronic descriptors.

Model Development: A dataset of related pyridine derivatives with known experimental reactivity data would be used to develop a mathematical model. This model would be an equation that links the calculated descriptors to the observed reactivity.

Prediction: The developed QSPR model would then be used to predict the reactivity of this compound.

Such studies are valuable for screening large numbers of compounds and for gaining a deeper understanding of the factors that govern chemical reactivity.

Illustrative QSPR Descriptors and Their Potential Impact on Reactivity

This table provides examples of QSPR descriptors that would be relevant for this compound and their likely influence on its chemical reactivity.

| Descriptor | Calculated Value (Hypothetical) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. A higher value suggests greater reactivity. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons; a lower value suggests greater reactivity towards nucleophiles. |

| Mulliken Charge on N | -0.45 | Suggests the nitrogen atom is a likely site for protonation or electrophilic attack. |

| Polar Surface Area | 65 Ų | Influences solubility and permeability across biological membranes. |

Q & A

Q. What are the most effective synthetic routes for 4-Bromo-2-methoxypyridin-3-amine, and what are their advantages?

Methodological Answer: A two-step synthesis is commonly employed:

Bromination and Methoxylation: Start with a pyridine precursor (e.g., 2-methoxypyridin-3-amine) and perform bromination using (N-bromosuccinimide) or in a polar solvent (e.g., DCM) under controlled temperature (0–25°C).

Amine Protection/Deprotection: Use sodium cyanoborohydride for reductive amination or Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce substituents while preserving the amine group .

Advantages: Suzuki coupling offers regioselectivity for bromine placement, while reductive amination ensures high amine stability .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Q. What key physicochemical properties (e.g., solubility, stability) are critical for experimental design?

Methodological Answer:

Q. What are common impurities in synthesized this compound, and how are they detected?

Methodological Answer:

- Debrominated Byproducts: Detect via GC-MS or HPLC (C18 column, acetonitrile/water gradient).

- Oxidized Amines: Use TLC with ninhydrin staining or H NMR (disappearance of NH signals) .

Advanced Research Questions

Q. How can reaction yields be optimized in Pd-catalyzed cross-coupling reactions involving this compound?

Methodological Answer:

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the pyridine ring?

Methodological Answer:

Q. How does this compound serve as a scaffold in medicinal chemistry?

Methodological Answer:

- Kinase Inhibitors: The bromine atom enables Suzuki coupling to introduce aryl groups for ATP-binding pocket targeting .

- Antimicrobial Agents: The amine group facilitates hydrogen bonding with bacterial enzymes (e.g., dihydrofolate reductase) .

Case Study: Analogous compounds (e.g., 5-Bromo-6-(propan-2-yloxy)pyridin-3-amine) show IC values <1 μM against S. aureus .

Q. How should researchers resolve contradictions in reported solubility or reactivity data?

Methodological Answer:

- Purity Analysis: Verify via HPLC (>95% purity; impurities alter solubility) .

- Crystallography: Compare X-ray structures to confirm substituent positions (e.g., methoxy vs. bromine orientation) .

- Solvent Effects: Test solubility in buffered vs. non-buffered systems; amine protonation in acidic media increases aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.